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Compound of Interest

Compound Name: NVP-BSK805 dihydrochloride

Cat. No.: B10761840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of NVP-BSK805 dihydrochloride,

a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). The following

sections detail its mechanism of action, summarize key quantitative data from preclinical

studies, and provide detailed protocols for investigating its potential as a radiosensitizing agent

in cancer research.

Mechanism of Action
NVP-BSK805 is a substituted quinoxaline that acts as an ATP-competitive inhibitor of the JAK2

kinase. It demonstrates high selectivity for JAK2 over other members of the JAK family, such as

JAK1, JAK3, and TYK2. The JAK/STAT signaling pathway is crucial for cytokine-mediated cell

growth and survival. In many cancers, this pathway is constitutively activated, often due to

mutations like JAK2(V617F), which is prevalent in myeloproliferative neoplasms. By inhibiting

JAK2, NVP-BSK805 can block the phosphorylation of downstream signaling molecules like

STAT3 and STAT5, leading to suppressed cell proliferation and induction of apoptosis.

Recent studies have highlighted the role of NVP-BSK805 as a radiosensitizer, particularly in

esophageal squamous cell carcinoma (ESCC). The proposed mechanism for this effect

involves the enhancement of radiation-induced DNA double-strand breaks (DSBs), inhibition of

DNA damage repair processes, and cell cycle arrest.
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Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for NVP-BSK805
dihydrochloride.

Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805

Target Kinase IC50 (nM)

JAK2 JH1 (JAK homology 1) 0.48

Full-length wild-type JAK2 0.58 ± 0.03

Full-length JAK2 V617F 0.56 ± 0.04

JAK1 JH1 31.63

JAK3 JH1 18.68

TYK2 JH1 10.76

Table 2: In Vitro Growth Inhibition by NVP-BSK805

Cell Line Cancer Type IC50 / GI50 (µM)

Multiple Myeloma Cell Lines

(n=6)
Multiple Myeloma 2.6 - 6.8

INA-6 (IL-6 dependent) Multiple Myeloma < 1.0

Primary Myeloma Patient

Samples (n=4)
Multiple Myeloma 0.5 - 0.6 (in 3 of 4 samples)

K-562 Acute Myeloid Leukemia 1.5

CMK Acute Myeloid Leukemia ~2.0

JAK2V617F-bearing AML cell

lines
Acute Myeloid Leukemia < 0.1
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Table 3: Radiosensitizing Effect of NVP-BSK805 in Esophageal Squamous Cell Carcinoma

(ESCC) Cells

Cell Line Treatment
Dose Enhancement Ratio
(DER10)

KYSE-150 10 µM NVP-BSK805 1.728

KYSE-150R (Radioresistant) 10 µM NVP-BSK805 14.251

Signaling Pathways and Experimental Workflow
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows

associated with NVP-BSK805.
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Figure 1: NVP-BSK805 Inhibition of the JAK/STAT Signaling Pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b10761840?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Experiments In Vivo Experiments

1. Cell Culture
(e.g., ESCC cell lines)

2. Treatment Groups
- Control

- NVP-BSK805 only
- Radiation only

- NVP-BSK805 + Radiation

3. Irradiation
(e.g., 6 MV X-rays)

4a. Clonogenic Survival Assay 4b. Western Blot
(p-JAK2, p-STAT, γ-H2AX)

4c. Immunofluorescence
(γ-H2AX, p-ATM)

4d. FACS Analysis
(Cell Cycle)

5. Data Analysis
(DER, Protein Levels, Cell Cycle Distribution)

1. Xenograft Tumor Model
(e.g., BALB/c nude mice)

2. Treatment Groups
- Control

- NVP-BSK805 only
- Radiation only

- NVP-BSK805 + Radiation

3. Tumor Growth Monitoring

4. Data Analysis
(Tumor Growth Delay)

Click to download full resolution via product page

Figure 2: Experimental Workflow for Radioresistance Studies.
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Figure 3: Logic of NVP-BSK805-Induced Radiosensitization.

Experimental Protocols
The following are detailed protocols based on methodologies reported in the literature for

studying the radiosensitizing effects of NVP-BSK805.

Protocol 1: In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, a

measure of cell reproductive integrity.

Materials:

Cancer cell lines (e.g., KYSE-150, KYSE-150R)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

NVP-BSK805 dihydrochloride stock solution (e.g., 10 mM in DMSO)
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6-well plates

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Crystal violet staining solution (0.5% w/v in methanol)

Ionizing radiation source (e.g., 6 MV X-ray linear accelerator)

Procedure:

Cell Seeding: Plate cells in 6-well plates at a density determined to yield 50-150 colonies per

well for each radiation dose. Allow cells to attach overnight.

Drug Treatment: Pre-treat cells with NVP-BSK805 (e.g., 10 µM) or vehicle control (DMSO)

for 4 hours before irradiation.

Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

Incubation: After irradiation, replace the medium with fresh complete medium and incubate

for 10-14 days, or until colonies are visible.

Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then

stain with crystal violet solution for 30 minutes.

Colony Counting: Gently wash the plates with water and allow them to air dry. Count colonies

containing at least 50 cells.

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each

treatment group. Plot the survival curves and calculate the Dose Enhancement Ratio (DER).

Protocol 2: Immunofluorescence for DNA Damage
Markers (γ-H2AX)
This protocol is used to visualize and quantify DNA double-strand breaks.

Materials:
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Cells grown on coverslips in 6-well plates

NVP-BSK805 dihydrochloride

Ionizing radiation source

Fixation solution (e.g., 1:1 acetone/methanol)

Permeabilization buffer (0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody (e.g., anti-γ-H2AX)

Fluorescently-labeled secondary antibody

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Mounting medium

Fluorescence microscope

Procedure:

Cell Culture and Treatment: Seed cells on coverslips and treat with NVP-BSK805 and/or

radiation as described in Protocol 1.

Fixation: At desired time points post-irradiation (e.g., 0.5, 2, 6, 24 hours), wash cells with

PBS and fix with acetone/methanol for 10 minutes at -20°C.

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10

minutes.

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody overnight at 4°C. The

following day, wash with PBS and incubate with the fluorescently-labeled secondary antibody

for 1 hour at room temperature in the dark.
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Staining and Mounting: Counterstain nuclei with DAPI for 5 minutes. Wash and mount the

coverslips onto microscope slides using mounting medium.

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the

number of γ-H2AX foci per nucleus using appropriate image analysis software.

Protocol 3: In Vivo Xenograft Radiosensitization Study
This protocol evaluates the effect of NVP-BSK805 on tumor growth in combination with

radiation in a living organism.

Materials:

Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)

Cancer cell line for injection (e.g., KYSE-150)

NVP-BSK805 dihydrochloride formulated for oral gavage (p.o.)

Anesthetics

Ionizing radiation source with appropriate shielding for targeted tumor irradiation

Calipers for tumor measurement

Procedure:

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells)

into the flank of each mouse.

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

Randomization: Randomize mice into treatment groups (e.g., Vehicle control, NVP-BSK805

alone, Radiation alone, NVP-BSK805 + Radiation).

Treatment Administration:

Administer NVP-BSK805 or vehicle via oral gavage at a specified dose and schedule

(e.g., 150 mg/kg daily).
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For combination groups, administer NVP-BSK805 a few hours before irradiation.

Irradiation: Anesthetize the mice and deliver a targeted dose of radiation to the tumors (e.g.,

a single dose of 6 Gy).

Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body

weight and overall health.

Endpoint: Continue the experiment until tumors reach a predetermined endpoint size or for a

specified duration.

Data Analysis: Plot tumor growth curves for each group. Analyze for statistically significant

differences in tumor growth delay between the treatment groups.

Disclaimer: These protocols are intended for research purposes only and should be adapted

and optimized for specific experimental conditions. All animal studies must be conducted in

accordance with institutional and national guidelines for animal care and use.

To cite this document: BenchChem. [NVP-BSK805 Dihydrochloride: Application Notes and
Protocols for Radiosensitization Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10761840#nvp-bsk805-dihydrochloride-and-
radioresistance-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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